molecular formula C6H10O2S2 B1375359 2-(1,4-Dithian-2-yl)acetic acid CAS No. 933690-72-3

2-(1,4-Dithian-2-yl)acetic acid

Cat. No.: B1375359
CAS No.: 933690-72-3
M. Wt: 178.3 g/mol
InChI Key: WWBFAEVCVVUDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Dithian-2-yl)acetic acid (CAS 933690-72-3) is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound features a 1,4-dithiane ring system, which can serve as a versatile C2-synthon for the assembly of complex molecular architectures . While 1,3-dithianes are well-established in synthesis as acyl anion equivalents, 1,4-dithianes offer complementary utility, though their application is less explored due to challenges in derivatization . The acetic acid functional group enhances the molecule's potential for further functionalization, making it a valuable intermediate for researchers constructing target molecules such as lipids, carbohydrates, and various carbocyclic scaffolds . The 1,4-dithiane core can be chemoselectively cleaved or reduced to reveal the underlying carbon chain, providing a strategic temporary tethering group in multi-step syntheses . This product is intended for research purposes as a building block and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic applications. For specific storage and handling information, please refer to the product's Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,4-dithian-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S2/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBFAEVCVVUDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1,4 Dithian 2 Yl Acetic Acid and Its Precursors

Established Synthetic Routes to 2-(1,4-Dithian-2-yl)acetic Acid

While direct synthesis of this compound is not extensively documented, its preparation can be inferred from established methods for analogous compounds. A plausible and common strategy in dithiane chemistry involves the deprotonation of the parent dithiane ring to form a nucleophilic anion, which is then reacted with a suitable electrophile. For the target molecule, this would likely involve the alkylation of a lithiated 1,4-dithiane (B1222100) derivative with an acetic acid synthon, such as ethyl bromoacetate (B1195939) orgsyn.orgchemspider.com, followed by ester hydrolysis. The stability of the lithiated intermediates is a critical factor, with studies showing that lithiated 5,6-dihydro-1,4-dithiins are stable enough at low temperatures (above -70 °C) to react with various electrophiles in Corey-Seebach-type alkylations. nih.gov

Hydrolysis of Ester Derivatives

A fundamental method for obtaining carboxylic acids is the hydrolysis of their corresponding esters. This approach is applicable to the synthesis of dithiane-based acetic acids. For instance, the related compound, 1,3-dithiane-2-carboxylic acid, can be synthesized from its ethyl ester, ethyl 1,3-dithiane-2-carboxylate. sigmaaldrich.comtcichemicals.com The hydrolysis is typically carried out under basic conditions (saponification) followed by an acidic workup to protonate the resulting carboxylate salt.

This principle can be extended to the 1,4-dithiane series. The synthesis of the target compound, this compound, would logically proceed via the hydrolysis of its ethyl or methyl ester. This final step is a common transformation in multi-step organic synthesis.

Condensation-Based Approaches for 1,4-Dithiane-2-carboxylic Acid and Analogues

Condensation reactions provide a direct route to building the dithiane ring with the carboxylic acid functionality already in place. A clear example, though for the 1,3-isomer, is the synthesis of 1,3-dithiane-2-carboxylic acid by the acid-catalyzed condensation of 1,3-propanedithiol (B87085) with glyoxylic acid monohydrate. prepchem.com This reaction forms the thioacetal and generates the carboxylic acid derivative in a single step.

For the 1,4-dithiane series, a relevant condensation involves the reaction of 1,2-ethanedithiol (B43112) with chloroacetyl chloride in the presence of triethylamine. orgsyn.org This reaction does not yield the carboxylic acid directly but instead produces 2-oxo-1,4-dithiane, a ketone. orgsyn.org This ketone is a valuable precursor that could be converted to this compound through various olefination reactions, such as the Wittig masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org or Horner-Wadsworth-Emmons reaction, to introduce the acetic acid side chain. Another potential route from a dithiane aldehyde precursor would be the Reformatsky reaction, which condenses aldehydes with α-halo esters using metallic zinc to form β-hydroxy-esters, which can be further processed. byjus.comwikipedia.orgnih.gov

Table 1: Condensation Reactions for Dithiane Precursors
DithiolCarbonyl/Acyl CompoundCatalyst/BaseProductReported YieldReference
1,3-PropanedithiolGlyoxylic acid monohydratep-Toluenesulfonic acid1,3-Dithiane-2-carboxylic acidNot specified prepchem.com
1,2-EthanedithiolChloroacetyl chlorideTriethylamine2-Oxo-1,4-dithiane60% orgsyn.org

Strategic Utilization of 1,4-Dithiane-2,5-diol (B140307) as a Key Synthon

1,4-Dithiane-2,5-diol is a commercially available and versatile building block in sulfur-containing heterocyclic chemistry. researchgate.netresearchgate.netbiosynth.com It is the stable, cyclic hemithioacetal dimer of the otherwise unstable 2-mercaptoacetaldehyde. nih.govresearchgate.net This stability allows it to serve as a convenient precursor for generating the reactive monomer in situ.

Formation of the 1,4-Dithiane Ring System via Cyclocondensation Reactions

The 1,4-dithiane ring itself can be formed through several cyclocondensation strategies. A patented method describes the preparation of pure 2,5-dihydroxy-1,4-dithiane by reacting stoichiometric amounts of monochloroacetaldehyde and sodium hydrogen sulphide in an aqueous solution, carefully controlling the pH between 7 and 9. google.com

Alternative routes can build the unsaturated 1,4-dithiin ring, which can be subsequently reduced to 1,4-dithiane. One such method involves the double dehydration of 1,4-dithiane-2,5-diol to yield 1,4-dithiin. nih.gov Another versatile strategy is the Parham ring expansion, where a 1,3-dithiolane (B1216140), formed from ethane-1,2-dithiol and a chloroacetaldehyde (B151913) equivalent, spontaneously rearranges upon heating to the more stable six-membered 5,6-dihydro-1,4-dithiin. nih.gov

Controlled Functionalization and Derivatization from Diol Precursors

The primary synthetic utility of 1,4-dithiane-2,5-diol stems from its role as a source of 2-mercaptoacetaldehyde. researchgate.netresearchgate.net This reactive intermediate contains both a nucleophilic thiol group and an electrophilic aldehyde, allowing it to participate in a variety of subsequent transformations. researchgate.net However, the diol itself is rarely functionalized directly to create other 1,4-dithiane-type targets. nih.govresearchgate.net Its chemistry almost exclusively involves the generation of the monomer, which then undergoes further reactions. researchgate.net For example, it can be used in the synthesis of copolyesters, where it acts as a diol monomer in polycondensation reactions.

Multi-Component Reactions and Cascade Processes in Dithiane Synthesis

Modern synthetic strategies often aim to build molecular complexity in a single pot through multi-component reactions (MCRs) or cascade processes. 1,4-Dithiane-2,5-diol is an ideal substrate for such reactions. Upon generation of 2-mercaptoacetaldehyde, a sequence of reactions can be triggered.

Control of Stereochemistry in Synthetic Pathways Involving Dithiane Moieties

The stereochemical outcome of a reaction is a critical consideration in the synthesis of bioactive molecules and complex organic structures. For dithiane derivatives, controlling the spatial arrangement of substituents on the dithiane ring is paramount for achieving the desired chemical properties and biological activity.

Diastereoselective Synthesis of Dithiane-Containing Compounds

Diastereoselectivity, the preferential formation of one diastereomer over another, is often achieved by employing chiral auxiliaries or by taking advantage of the inherent stereochemical biases of the reactants. A notable example in the synthesis of dithiane-containing compounds is the asymmetric Umpolung reaction.

The reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines provides a powerful method for synthesizing α-amino-1,3-dithianes with high levels of diastereoselectivity. nih.gov In these reactions, the slow addition of the chiral N-phosphonyl imine to the solution of the 2-lithio-1,3-dithiane at low temperatures (e.g., -78 °C) has been found to be crucial for achieving excellent diastereomeric ratios, often exceeding 99:1. nih.gov This level of control is significant as it allows for the synthesis of virtually a single diastereomer. The N-phosphonyl group acts as a chiral auxiliary, directing the approach of the nucleophilic dithiane to one face of the imine. This auxiliary can later be cleaved to reveal the free amine. nih.gov

Another strategy involves the stereocontrolled synthesis of dithiane derivatives that serve as precursors to more complex molecules. For instance, a key intermediate, methyl 11-[2-(2-oxoethyl)-1,3-dithian-2-yl]undec-9-ynoate, has been used in the stereocontrolled synthesis of a thioketal system. researchgate.net The synthetic route to this precursor involved straightforward reactions such as the addition of a lithiated alkyne to an aldehyde, demonstrating how stereocenters can be established and carried through a synthetic sequence. researchgate.net

Interactive Table: Diastereoselective Synthesis of α-Amino 1,3-Dithianes nih.gov

Dithiane Reactant Chiral Imine Substrate Diastereomeric Ratio (dr) Yield (%)
2-Lithio-1,3-dithiane N-Phosphonyl imine (R-group = Phenyl) >99:1 82
2-Lithio-1,3-dithiane N-Phosphonyl imine (R-group = Naphthyl) >99:1 80
2-Lithio-2-methyl-1,3-dithiane N-Phosphonyl imine (R-group = Phenyl) 95:5 75

Enantioselective Approaches for Chiral Dithiane Derivatives and Analogues

Enantioselective synthesis, the production of a single enantiomer of a chiral molecule, is a cornerstone of modern pharmaceutical and materials science. For dithiane derivatives, several powerful enantioselective methods have been developed.

Organocatalysis offers a metal-free approach to chiral molecules. An efficient organocatalytic methodology has been developed for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes. rsc.org This reaction utilizes chiral bifunctional catalysts, such as those derived from cinchona alkaloids, to control the stereochemical outcome. The catalyst's thiourea (B124793) moiety imposes a hydrogen-bonding network that directs the enantioselective addition, affording γ-nitro-β-aryl-α-keto thioesters with up to 92% enantiomeric excess (ee). rsc.org These products are valuable precursors for a variety of chiral organic compounds. rsc.org

Transition metal catalysis is another powerful tool for enantioselective synthesis. A highly enantioselective synthesis of dithia researchgate.nethelicenes has been achieved using a gold(I) catalyst bearing a chiral α-cationic phosphonite ancillary ligand derived from TADDOL. nih.govunimi.it The key enantiodetermining step is an intramolecular alkyne hydroarylation, which proceeds with excellent enantioselectivities (85–98% ee). nih.govunimi.it This demonstrates the power of chiral ligands to create a precisely defined chiral pocket around the metal center, thereby directing the stereochemical course of the reaction. While not directly applied to this compound, these principles of using chiral catalysts are broadly applicable to the synthesis of other chiral dithiane derivatives.

Interactive Table: Enantioselective Synthesis of Dithiane Derivatives and Analogues

Reaction Type Catalyst/Reagent Substrate Enantiomeric Excess (ee) Reference
Organocatalytic Conjugate Addition Cinchona-derived bifunctional catalyst 2-S-Trifluoroethyl carboxy-thioester-1,3-dithiane & Nitroalkene up to 92% rsc.org
Gold-Catalyzed Cyclization Au complex with TADDOL-derived phosphonite ligand Diyne precursor up to 98% nih.govunimi.it

Optimization of Reaction Parameters and Consideration of Sustainable Methodologies

Optimizing reaction parameters such as temperature, solvent, catalyst, and reaction time is crucial for maximizing yield, purity, and cost-effectiveness. sigmaaldrich.com Furthermore, there is a growing emphasis on developing sustainable synthetic methodologies that minimize environmental impact.

The synthesis of dithianes often involves the protection of carbonyl compounds with 1,3-propanedithiol, typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org The choice of catalyst can significantly impact the reaction's efficiency and chemoselectivity. For example, yttrium triflate has been shown to be an efficient and recyclable catalyst for the chemoselective protection of aldehydes. organic-chemistry.org The optimization of reaction conditions also extends to C-H activation reactions. For instance, an oxidant-free Rh(III)-catalyzed direct amidation of alkyl dithianes was found to hinge on the use of a specific Cp*Rh(III) complex in combination with an essential amino-carboxylate additive. researchgate.net

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for dithiane synthesis and deprotection. researchgate.net This includes the use of environmentally benign solvents, reusable catalysts, and solvent-free reaction conditions. Perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) has been employed as a highly efficient and reusable catalyst for the formation of 1,3-dithianes under solvent-free conditions at room temperature. organic-chemistry.org The use of water as a solvent is another key aspect of green chemistry. An efficient protocol for the deprotection of 1,3-dithianes uses aqueous hydrogen peroxide activated by an iodine catalyst in water, under essentially neutral conditions, avoiding the use of harsh or toxic reagents. organic-chemistry.org The commercially available 1,4-dithiane-2,5-diol is considered an attractive platform for the synthesis of sulfur-containing heterocycles as it can be used as a source for the in situ generation of 2-mercaptoacetaldehyde, reducing the need to handle volatile and odorous thiols. researchgate.netnih.gov

The development of sustainable methodologies is an ongoing challenge in organic synthesis. researchgate.net Factorial design experiments can be a powerful tool to optimize reaction parameters, as demonstrated in the synthesis of aroma esters, where factors like temperature, vacuum, and reactant ratios were systematically varied to significantly increase conversion rates. rsc.org Such systematic approaches to optimization are directly applicable to the synthesis of this compound and its precursors, paving the way for more efficient and environmentally friendly manufacturing processes.

Interactive Table: Optimized and Sustainable Methods in Dithiane Chemistry

Process Method/Catalyst Key Features Reference
Thioacetalization Yttrium triflate Recyclable catalyst, high chemoselectivity for aldehydes organic-chemistry.org
Thioacetalization HClO4-SiO2 Reusable catalyst, solvent-free, room temperature organic-chemistry.org
C-H Amidation Cp*Rh(III) complex with amino-carboxylate additive Oxidant-free, specific additive is essential researchgate.net
Deprotection I2-catalyzed H2O2 in water Neutral conditions, aqueous medium, avoids overoxidation organic-chemistry.org

Synthesis and Study of Advanced Derivatives and Analogues of 2 1,4 Dithian 2 Yl Acetic Acid

Structural Modifications at the Acetic Acid Side Chain

The carboxylic acid group of 2-(1,4-Dithian-2-yl)acetic acid is a versatile handle for structural elaboration, allowing for the synthesis of a wide array of functional derivatives. Standard synthetic organic methodologies can be readily applied to transform the acid into amides, esters, and other related functionalities.

The synthesis of amide derivatives from this compound can be efficiently achieved through common peptide coupling protocols. These methods involve the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. While direct reaction between a carboxylic acid and an amine typically results in an acid-base reaction forming a salt, the use of coupling agents enables the formation of the amide bond under mild conditions. libretexts.org

A widely used and effective method involves the use of carbodiimide (B86325) reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily converted to the corresponding amide by the amine. The addition of HOBt is known to suppress side reactions and minimize racemization if the amine or acid contains a chiral center. nih.gov An alternative strategy is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. libretexts.org

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling Agent Additive Base (if needed) Key Features
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt or DMAP DIPEA or Et₃N Water-soluble urea (B33335) byproduct, mild conditions. nih.gov
DCC (Dicyclohexylcarbodiimide) DMAP - Insoluble dicyclohexylurea byproduct, high yields. organic-chemistry.org
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) - DIPEA or Collidine High efficiency, rapid reactions, suitable for difficult couplings.

The Fischer-Speier esterification represents the most classical approach, involving the reaction of the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., concentrated H₂SO₄) with heat. wpmucdn.comyoutube.com This is an equilibrium process, and the reaction is typically driven to completion by using the alcohol as the solvent or by removing water as it is formed.

For more sensitive or sterically hindered substrates, milder methods are preferred. The Steglich esterification utilizes DCC as the coupling agent and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). organic-chemistry.orgorgsyn.org This reaction proceeds at room temperature and is highly efficient, even for the synthesis of esters from tertiary alcohols. The reaction mechanism involves the formation of a highly reactive N-acyl-dihydropyridine intermediate, which is rapidly intercepted by the alcohol.

Beyond esters, the carboxylic acid functionality can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can then serve as a precursor for further synthetic transformations, expanding the molecular diversity accessible from the parent acid.

Synthesis of Dithiane-Substituted Aromatic and Heterocyclic Compounds

The 1,4-dithiane (B1222100) moiety can be incorporated into larger aromatic and heterocyclic systems, creating complex molecules with potential applications in materials science and medicinal chemistry.

The synthesis of phenoxyacetic acid derivatives bearing a 1,4-dithiane substituent can be envisioned through several synthetic routes. One plausible approach involves the Williamson ether synthesis, where a dithiane-substituted phenol (B47542) is reacted with an ester of chloroacetic acid, such as ethyl chloroacetate, in the presence of a base like potassium carbonate. Subsequent hydrolysis of the ester would yield the desired phenoxyacetic acid derivative. The key dithiane-substituted phenol intermediate could potentially be prepared through functionalization of a protected phenol.

Alternatively, a patent describes a one-pot method for producing esters of 2,4-dichlorophenoxyacetic acid by reacting phenoxyacetic acid with chlorine in an alcohol solvent in the presence of catalysts. google.com A similar strategy could hypothetically be adapted where a dithiane-containing phenol is reacted directly with chloroacetic acid. wikipedia.org

The incorporation of the this compound unit into more complex structures is a challenging yet potentially rewarding synthetic goal. While direct applications of this specific acid are not widely reported, the reactivity of related 1,4-dithiane synthons provides insight into possible strategies.

A key related starting material is 1,4-dithiane-2,5-diol (B140307), which serves as a stable and convenient source of α-mercaptoacetaldehyde. researchgate.netresearchgate.net This synthon has been used in a variety of cascade reactions to construct complex sulfur-containing heterocycles, including thiophenes and thiazolidines. researchgate.net For example, a domino reaction involving Michael addition and intramolecular aldol (B89426) sequences can create polycyclic thiophene (B33073) systems in a single step. researchgate.net It is conceivable that the this compound scaffold could undergo similar ring-opening and rearrangement cascades under specific conditions or be used as a building block in multicomponent reactions.

Furthermore, the acetic acid side chain can be used as an anchor point. For instance, after conversion to an amide or ester, the dithiane-containing molecule could be linked to other complex fragments, a strategy common in the synthesis of bioactive compounds and functional materials. chimicatechnoacta.ru

Comparative Analysis of Reactivity and Synthetic Utility with 1,3-Dithiane (B146892) Analogues

The difference in the placement of the two sulfur atoms between 1,4-dithiane and 1,3-dithiane isomers leads to profound differences in their chemical reactivity and synthetic utility. wikipedia.org The 1,3-dithiane framework is a cornerstone of modern organic synthesis, primarily due to its ability to function as a masked acyl anion, a concept pioneered by Corey and Seebach. wikipedia.orgjk-sci.com

In the Corey-Seebach reaction , the proton at the C2 position of a 1,3-dithiane is flanked by two sulfur atoms, making it unusually acidic (pKa ≈ 31). This allows for easy deprotonation with a strong base like n-butyllithium to form a stabilized carbanion. jk-sci.comnih.gov This nucleophilic 2-lithio-1,3-dithiane species can then react with a wide range of electrophiles (e.g., alkyl halides, epoxides, carbonyl compounds). Subsequent hydrolysis of the resulting thioacetal unmasks the carbonyl group, effectively achieving a polarity reversal ("umpolung") of the original aldehyde's carbonyl carbon. wikipedia.orgd-nb.inforesearchgate.net

In stark contrast, the C2 proton of a 2-substituted-1,4-dithiane, such as in this compound, is adjacent to only one sulfur atom. This significantly reduces its acidity, making deprotonation to form a stable carbanion much more difficult. Attempts to metalate simple 1,4-dithianes are described as "quite problematic." nih.gov The resulting lithiated species, if formed, are generally unstable and prone to undergo rapid fragmentation via β-elimination, even at low temperatures. nih.govbeilstein-journals.org This fragmentation pathway is less favorable in 1,3-dithianes, contributing to their synthetic robustness.

This fundamental difference in reactivity dictates their primary synthetic roles. The 1,3-dithiane is a premier tool for C-C bond formation via Umpolung chemistry. The 1,4-dithiane ring, while less suited for carbanionic chemistry at the C2 position, can be used as a temporary tether in other reaction types, such as Diels-Alder cycloadditions, or as a source for other synthons like α-mercaptoacetaldehyde. researchgate.netnih.gov

Table 2: Comparative Analysis of 1,3-Dithiane vs. 1,4-Dithiane

Feature 1,3-Dithiane 2-Substituted-1,4-Dithiane
Structure Sulfur atoms at positions 1 and 3 Sulfur atoms at positions 1 and 4
C2 Proton Acidity Significantly acidic (pKa ≈ 31); stabilized by two adjacent sulfur atoms. researchgate.net Not significantly acidic; adjacent to only one sulfur atom.
Reactivity with Strong Base Readily deprotonated to form a stable 2-lithio-1,3-dithiane (acyl anion equivalent). jk-sci.com Metalation is difficult; resulting anion is unstable and prone to fragmentation. nih.gov
Primary Synthetic Utility Acyl anion synthon for C-C bond formation (Corey-Seebach reaction), carbonyl protection. wikipedia.orgnih.gov Less defined; potential as a temporary tether or precursor to other synthons via ring opening. researchgate.netnih.gov

| Stability of Anion | High stability, allowing reaction with various electrophiles. | Low stability, leads to β-elimination and ring fragmentation. beilstein-journals.org |

Synthesis and Properties of Unsaturated 1,4-Dithiane Analogues (e.g., Dithiins)

Unsaturated analogues of 1,4-dithiane, particularly 1,4-dithiins and their dihydro- derivatives, represent a significant class of sulfur-containing heterocycles. Unlike their saturated counterparts, the introduction of double bonds into the ring imparts unique structural and electronic properties. These compounds are not merely intermediates but are key components in the development of advanced materials due to their distinct reactivity and electrochemical behavior. researchgate.netthieme-connect.com

The chemistry of 1,4-dithiins has been a subject of considerable interest, as these non-aromatic, non-planar heterocycles are viewed as analogues of thiophenes and are pivotal in materials science applications. researchgate.netnih.gov The parent compound, 1,4-dithiin, possesses a cyclic 8π-electron system. To avoid the instability associated with antiaromaticity, the ring adopts a non-planar, boat-like conformation. wikipedia.orgtandfonline.com This structural feature is central to its chemical properties, which are predominantly olefinic. tandfonline.com

Synthesis of 1,4-Dithiin and its Analogues

The synthetic accessibility of unsaturated 1,4-dithianes is crucial for their application. Several reliable methods have been established for their preparation, ranging from dehydration and ring-expansion reactions to the condensation of specific sulfur-containing precursors.

One of the most direct and scalable methods for synthesizing the fully unsaturated 1,4-dithiin involves the double dehydration of the commercially available 1,4-dithiane-2,5-diol. nih.gov This diol serves as a stable precursor, which, upon treatment, readily eliminates two molecules of water to form the conjugated dithiin ring system. nih.govresearchgate.net

For the synthesis of partially unsaturated systems like 5,6-dihydro-1,4-dithiin, the Parham ring expansion has proven to be a highly effective strategy. nih.gov This method typically begins with the condensation of a dithiol, such as ethane-1,2-dithiol, with an α-halocarbonyl derivative to form a 1,3-dithiolane (B1216140). This intermediate then undergoes a spontaneous rearrangement and elimination of hydrogen halide upon heating to yield the desired 1,4-dithiane ring. nih.gov Other synthetic approaches include the reaction of acyloins or halocarbonyl compounds with organic thiosulfates, commonly known as Bunte salts, to produce various substituted dihydro-1,4-dithiins. google.com

The table below summarizes key synthetic strategies for preparing unsaturated 1,4-dithiane analogues.

Table 1: Selected Synthesis Methods for Unsaturated 1,4-Dithiane Analogues

Product Starting Material(s) Method Description Reference(s)
1,4-Dithiin 1,4-Dithiane-2,5-diol Double dehydration of the diol. nih.gov
5,6-Dihydro-1,4-dithiin Ethane-1,2-dithiol and Chloroacetaldehyde (B151913) dimethylacetal Condensation to a 1,3-dithiolane followed by Parham ring expansion and dehydrohalogenation. nih.gov
2,3-Dihydro-5,6-dimethyl-1,4-dithiin Acetoin and Sodium ethylene (B1197577) thiosulfate (B1220275) (Bunte Salt) Reaction of an acyloin with an organic thiosulfate in an acidic aqueous solution under reflux. google.com

| Parent 1,4-Dithiin | HSCH₂CH(OEt)₂ (an α-mercaptoacetal) | Condensation via heating. | wikipedia.org |

Properties of 1,4-Dithiins

The properties of 1,4-dithiins are intrinsically linked to their non-planar structure and the presence of two sulfur atoms within the six-membered ring. These features distinguish them from both their saturated 1,4-dithiane counterparts and aromatic heterocycles like thiophene.

A defining characteristic of 1,4-dithiin and its dibenzo-analogue, thianthrene, is their ability to undergo reversible one- and two-electron oxidations. thieme-connect.com This process generates remarkably stable radical cations and dications, a property attributed to the formation of an aromatic species upon oxidation. thieme-connect.commit.edu This redox activity is the primary driver for their use in developing redox-active materials, including components for energy storage systems and electroactive polymers. researchgate.netthieme-connect.commit.edu

The chemical reactivity of the 1,4-dithiin ring is largely olefinic, with reactions possible at both the carbon-carbon double bonds and the sulfur atoms. tandfonline.com These compounds can react with both electrophiles and nucleophiles. tandfonline.com Furthermore, their behavior under photolytic conditions can lead to [2+2] cycloaddition reactions, resulting in dimerization. wikipedia.org

The table below outlines the key properties of the 1,4-dithiin ring system.

Table 2: Summary of Key Properties of 1,4-Dithiins

Property Description Significance Reference(s)
Structure Non-planar, boat-like conformation. Avoids antiaromaticity of the 8π-electron system. wikipedia.orgtandfonline.com
Aromaticity Non-aromatic in the neutral state. The oxidized radical cation and dication forms are stabilized and considered aromatic. thieme-connect.commit.edu
Electrochemical Behavior Undergoes reversible one- and two-electron oxidations. Forms stable radical cations and dications, crucial for applications in electronics and energy storage. researchgate.netthieme-connect.com
Chemical Reactivity Predominantly olefinic. Reacts with electrophiles and nucleophiles. Provides versatile pathways for further functionalization. tandfonline.com

| Photochemistry | Can undergo [2+2] cycloaddition upon photolysis. | Leads to dimerization products. | wikipedia.org |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique used to provide detailed information about the carbon-hydrogen framework of a molecule.

Elucidation of Molecular Structure and Diastereomeric Ratios

Detailed ¹H and ¹³C NMR data are essential for confirming the molecular structure of 2-(1,4-Dithian-2-yl)acetic acid. The substitution on the dithiane ring creates a chiral center at the C2 position, meaning the compound exists as a racemate. The protons of the adjacent methylene (B1212753) group in the acetic acid moiety are diastereotopic. In principle, ¹H NMR spectroscopy would be instrumental in analyzing the diastereomeric ratio if the compound were to be resolved or reacted to form diastereomers. However, specific experimental spectra and detailed peak assignments for this compound have not been reported in peer-reviewed literature.

For the parent compound, 1,4-dithiane (B1222100), the ¹H NMR spectrum shows a singlet at approximately 2.85 ppm in CDCl₃, corresponding to the eight equivalent protons of the two methylene groups. nih.govchemicalbook.com The ¹³C NMR spectrum of 1,4-dithiane exhibits a single peak around 29.14 ppm. nih.gov For this compound, a much more complex spectrum would be expected due to the reduced symmetry.

Conformational Analysis and Dynamic NMR Studies

The 1,4-dithiane ring typically exists in a chair conformation, similar to cyclohexane (B81311). Dynamic NMR studies, including variable temperature experiments, would be necessary to investigate the kinetics of the chair-to-chair ring inversion and to determine the conformational preferences of the acetic acid substituent (axial vs. equatorial). Such studies provide critical insight into the molecule's three-dimensional structure and flexibility. Research on the conformational analysis of other 1,4-dithiane derivatives exists, but specific dynamic NMR studies for this compound are not present in the available literature. asianpubs.org

Mass Spectrometry Techniques for Precise Structural Elucidation

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₆H₁₀O₂S₂), the expected exact mass could be calculated. An experimental HRMS analysis would be required to confirm this composition by comparing the measured mass to the theoretical mass. This crucial data is not currently available in public databases.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information

ESI-MS is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids, typically showing the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. While ESI-MS is a standard characterization technique, the mass spectrum for this compound has not been published.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. This technique would provide precise bond lengths, bond angles, and information about the conformation of the dithiane ring and the orientation of the acetic acid side chain. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or reported.

X-Ray Crystallography

The precise three-dimensional arrangement of atoms and the absolute configuration of stereocenters within the "this compound" molecule in the solid state are unequivocally determined by single-crystal X-ray crystallography. This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the conformation of the dithiane ring and the orientation of the acetic acid substituent.

While specific crystallographic data for "this compound" is not widely published, analogous structures, such as 2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic acid, have been elucidated using this method. nih.govnih.govresearchgate.net In such analyses, the crystal structure reveals the chair conformation of the cyclohexane ring and the precise orientation of the acetic acid group. nih.govnih.govresearchgate.net For "this compound," X-ray analysis would similarly be expected to confirm the chair conformation of the 1,4-dithiane ring, a common feature for such heterocyclic systems. organic-chemistry.org The determination of the solid-state structure is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and influence the physical properties of the compound. nih.govnih.govresearchgate.net

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its constituent functional groups.

The most prominent features in the IR spectrum are expected to be associated with the carboxylic acid moiety. A very broad absorption band, typically observed in the range of 3300-2500 cm⁻¹, is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band, usually found around 1700-1725 cm⁻¹. docbrown.info Additionally, the C-O stretching vibration of the carboxylic acid would appear in the region of 1300-1200 cm⁻¹. docbrown.info

The dithiane portion of the molecule also contributes to the IR spectrum. The C-S stretching vibrations are typically weaker than those of carbonyls and appear in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. The C-H stretching vibrations of the methylene groups in the dithiane ring and the acetic acid side chain would be observed around 2950-2850 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch (H-bonded)3300-2500Broad, Strong
Carboxylic AcidC=O stretch1725-1700Strong, Sharp
Carboxylic AcidC-O stretch1300-1200Medium
AlkaneC-H stretch2950-2850Medium
DithianeC-S stretch800-600Weak to Medium

Computational Chemistry and Theoretical Insights into 2 1,4 Dithian 2 Yl Acetic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Stability, Geometry, and Reactivity

No specific DFT studies on the stability, geometry, and reactivity of 2-(1,4-dithian-2-yl)acetic acid were found in the public domain. Such studies would typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating properties like bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Charge Transfer Characteristics

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap for this compound, is not available. This analysis is crucial for understanding the molecule's kinetic stability and its potential for intramolecular and intermolecular charge transfer.

Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Prediction

MEP maps and calculations of Fukui functions for this compound, which would identify the electrophilic and nucleophilic sites and predict its reactivity towards different reagents, could not be located.

Mechanistic Probing and Reaction Dynamics Modeling

Theoretical Prediction of Reaction Pathways, Transition States, and Energetics

There is no available research detailing the theoretical prediction of reaction pathways involving this compound. This would include the identification of transition states and the calculation of activation energies for potential reactions.

Conformational Landscapes and Stereochemical Preferences through Computational Methods

A computational analysis of the conformational landscape of this compound, which would reveal the relative stabilities of different conformers and predict stereochemical preferences, has not been published in accessible sources.

Applications of 2 1,4 Dithian 2 Yl Acetic Acid and Its Analogues in Complex Organic Synthesis

Strategic Building Blocks for Heterocyclic Scaffolds

The 1,4-dithiane (B1222100) ring system provides a valuable platform for the construction of other heterocyclic structures, primarily by acting as a masked source of smaller, reactive synthons.

Synthesis of Thiazole and Oxathiolane Derivatives

The 1,4-dithiane scaffold is instrumental in forming five-membered heterocycles containing sulfur.

Oxathiolane Derivatives: A prominent application of 1,4-dithiane-2,5-diol (B140307) is in the synthesis of the 1,3-oxathiolane ring, a core component of several critical antiviral drugs. acs.orgnih.gov This compound effectively serves as a stable precursor for 2-mercaptoacetaldehyde. In the synthesis of Lamivudine (3TC) and Emtricitabine (FTC), two essential anti-HIV medications, 1,4-dithiane-2,5-diol is condensed with a chiral glyoxylate ester, such as L-menthyl glyoxylate. nih.gov This reaction constructs the key oxathiolane intermediate necessary for the subsequent introduction of the nucleobase. researchgate.netbeilstein-journals.org The use of 1,4-dithiane-2,5-diol is a cornerstone of the established manufacturing route for these high-volume active pharmaceutical ingredients (APIs). nih.gov

Thiazole Derivatives: The versatility of 1,4-dithiane-2,5-diol extends to the synthesis of other sulfur-containing heterocycles, including thiazoles. researchgate.net Thiazole derivatives are themselves significant targets in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and immunosuppressive properties. nih.govpurkh.com Synthetic strategies often involve the reaction of a thioamide with an α-haloketone (the Hantzsch thiazole synthesis), and precursors derived from dithiane analogues can serve as a source for the required sulfur-containing fragments. bepls.comorganic-chemistry.org

Table 1: Synthesis of Heterocyclic Scaffolds This table is interactive. Users can sort columns by clicking on the headers.

Starting Material Reagent(s) Heterocyclic Product Key Application
1,4-Dithiane-2,5-diol L-Menthyl glyoxylate 1,3-Oxathiolane intermediate Synthesis of Lamivudine and Emtricitabine nih.gov
1,4-Dithiane-2,5-diol Various precursors Thiazole derivatives Pharmacologically active scaffolds researchgate.net
α-Amino-ketone β-Ketoester, Acetic Acid Pyrrole General synthesis wikipedia.org

Formation of Diverse Nitrogen-Containing Heterocycles (e.g., Pyrroles, Tetrazines)

While the direct use of 2-(1,4-dithian-2-yl)acetic acid as a building block for nitrogen-containing heterocycles like pyrroles and tetrazines is not well-documented, the synthesis of these structures is fundamental to organic chemistry. nih.govnih.gov

Pyrroles: The Knorr pyrrole synthesis is a classic method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester. wikipedia.orgechemi.com This reaction is typically catalyzed by zinc and acetic acid and proceeds at room temperature. wikipedia.org The Paal-Knorr synthesis, a related and widely used method, involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. nih.govuctm.edu

Tetrazoles and Other Heterocycles: The synthesis of other nitrogenous heterocycles, such as tetrazoles, often employs different strategies, for instance, using organic azides as key reagents. mdpi.com Nitrogen-containing heterocycles are of immense interest as they form the core of over half of all FDA-approved small-molecule drugs. nih.gov

Intermediates in the Synthesis of Pharmacologically Relevant Molecular Scaffolds

The 1,4-dithiane framework is a crucial intermediate in the production of high-impact pharmaceuticals. The synthesis of the antiretroviral nucleoside analogues Lamivudine and Emtricitabine stands as a primary example. acs.orgnih.gov In this multi-step process, the 1,3-oxathiolane ring is constructed using 1,4-dithiane-2,5-diol. This intermediate is then glycosylated with a protected cytosine or 5-fluorocytosine base, followed by deprotection steps to yield the final API. google.com The efficiency and stereochemical control of this process are critical for large-scale manufacturing. researchgate.net

Beyond this specific example, derivatives of thiazole acetic acid and various nitrogen-containing heterocycles like pyrroles and oxadiazoles have been extensively investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govmdpi.comresearchgate.net

Role in Stereocontrolled Construction of Complex Carbon Skeletons

One of the most significant advantages of using 1,4-dithiane derivatives in synthesis is the ability to achieve high levels of stereocontrol. The synthesis of the Lamivudine intermediate is a showcase for stereocontrolled synthesis. google.com The reaction between 1,4-dithiane-2,5-diol and L-menthyl glyoxylate, a chiral auxiliary, leads to the formation of a diastereomeric mixture of the oxathiolane product. nih.gov Through a process known as dynamic kinetic resolution, which is driven by the selective crystallization of a single desired isomer from the solution, an optically pure intermediate is obtained in high yield. nih.gov This elegant control over stereochemistry is a key enabling factor in the commercial synthesis of the enantiomerically pure drug. This approach highlights how a simple dithiane building block can be pivotal in establishing complex, multi-center stereochemistry. acs.org

Development of Novel Synthetic Reagents and Catalytic Systems

The utility of the 1,4-dithiane scaffold extends to its role as a versatile synthetic reagent and its connection to important catalytic systems.

Synthetic Reagents: As previously noted, 1,4-dithiane-2,5-diol is not typically incorporated whole into a target molecule but is instead used as a stable, solid synthon for 2-mercaptoacetaldehyde. researchgate.netnih.gov This strategy avoids handling the more volatile and potentially less stable aldehyde directly. This exemplifies the use of the dithiane structure as a masked functional group, which can be revealed under specific reaction conditions to participate in further transformations.

Role of Acetic Acid as Catalyst/Solvent: The acetic acid component of the title compound is itself a frequently used catalyst and solvent in heterocyclic synthesis. In the Knorr pyrrole synthesis, glacial acetic acid is the standard solvent and also acts as a co-catalyst with zinc. wikipedia.orgechemi.com Furthermore, acetic acid is employed in the oxidative cyclization of semicarbazones to form 1,3,4-oxadiazoles and can promote desulfurization reactions of dithianes when using reagents like Raney Nickel. mdpi.comnih.gov Research has also shown that the presence of acetic acid can have a beneficial effect on the catalytic activity of certain bioinspired iron complexes in oxidation reactions. researchgate.net

Emerging Research Directions and Future Prospects for 2 1,4 Dithian 2 Yl Acetic Acid

Development of More Efficient and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the development of synthetic routes to important chemical intermediates. youtube.com For 2-(1,4-dithian-2-yl)acetic acid and related dithiane structures, research is actively pursuing more efficient and environmentally benign synthetic strategies.

A scalable and practical preparation of a key 1,4-dithiane (B1222100) building block has been achieved through a Parham ring expansion, which involves the rearrangement of a 1,3-dithiolane (B1216140). nih.gov This method highlights a move towards more robust and industrially applicable synthetic protocols. Future research will likely focus on adapting such methodologies for the direct and asymmetric synthesis of this compound, potentially employing biocatalysis with enzymes like ketoreductases to achieve high enantioselectivity. scinapse.io

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Dithiane Synthesis

FeatureTraditional MethodsEmerging Sustainable Methods
Catalysts Often stoichiometric strong acids (e.g., boron trifluoride etherate) orgsyn.orgCatalytic amounts of recyclable Lewis or Brønsted acids organic-chemistry.org
Solvents Often chlorinated solvents (e.g., chloroform) orgsyn.orgSolvent-free conditions or green solvents (e.g., water) organic-chemistry.org
Reaction Conditions Can require harsh temperatures and anhydrous conditionsOften milder conditions, including room temperature and visible light irradiation nih.gov
Efficiency Multi-step procedures with purification at each stageOne-pot or domino reactions, reducing steps and waste arkat-usa.orgresearchgate.net
Byproducts Can generate significant amounts of wasteDesigned for higher atom economy and minimal waste generation youtube.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of dithianes is famously characterized by the concept of "umpolung," or the reversal of polarity, which allows the C2 position of the dithiane ring to act as an acyl anion equivalent. researchgate.netnih.gov This has been extensively utilized in the synthesis of complex natural products. researchgate.net However, the exploration of novel reactivity patterns for 1,4-dithianes, such as this compound, is an active area of research.

Recent studies on the related compound, 1,4-dithiane-2,5-diol (B140307), have revealed its participation in a variety of intriguing transformations. These include diastereoselective [3+3] cycloaddition reactions with azomethine imines and regioselective [3+3] cycloadditions with cyclopropane-1,1-dicarbonitriles. researchgate.netresearchgate.net These reactions lead to the formation of complex, highly functionalized heterocyclic systems in a single step. Domino reactions, such as the sulfa-Michael/aldol (B89426) cascade, have also been employed to construct intricate molecular architectures from simple dithiane precursors. researchgate.net

Future research is expected to delve deeper into the unique reactivity of the 1,4-dithiane scaffold. This includes exploring its potential in asymmetric catalysis, where the sulfur atoms could act as coordinating sites for metal catalysts, and in radical-mediated transformations. The development of unprecedented ring-expansion or ring-rearrangement reactions could also open up new avenues for the synthesis of novel medium-sized sulfur-containing heterocycles. nih.gov

Table 2: Examples of Novel Reactions Involving Dithiane Scaffolds

Reaction TypeReactantsProduct TypeReference
[3+3] Cycloaddition1,4-Dithiane-2,5-diol, Azomethine iminesDinitrogen-fused heterocycles researchgate.net
[3+3] Cycloaddition1,4-Dithiane-2,5-diol, Cyclopropane-1,1-dicarbonitrilesTetrahydrothiopyrans researchgate.net
Domino Reaction1,4-Dithiane-2,5-diol, β-halo-α,β-unsaturated aldehydesPolycyclic 2-formylthiophenes researchgate.net
Asymmetric Cascade1,4-Dithiane-2,5-diol, 2-YlideneoxindolesC2-spirooxindoles with a 3-amine-tetrahydrothiophene moiety researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methodologies with advanced technologies like flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. youtube.com While the direct application of these technologies to the synthesis of this compound is still an emerging area, the broader field of organic synthesis provides a clear roadmap for future developments.

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.comamt.uk This can lead to improved yields, higher selectivity, and safer handling of hazardous reagents and intermediates. For the synthesis of dithiane derivatives, flow chemistry could be particularly beneficial for managing exothermic reactions and for the in-situ generation and use of unstable intermediates. ku.edu

Automated synthesis platforms, often coupled with flow reactors, enable the rapid generation of compound libraries for high-throughput screening. youtube.com This would be invaluable for exploring the chemical space around the this compound scaffold, allowing for the efficient synthesis and evaluation of a wide range of derivatives for various applications. The development of robust and reliable flow-based protocols for dithiane synthesis will be a key step towards realizing this potential.

Computational Design and Discovery of New Dithiane-Based Reagents and Materials

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful insights into reaction mechanisms, molecular properties, and the rational design of new molecules. slideshare.net For this compound and its derivatives, computational methods are poised to play a crucial role in several key areas.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of dithiane-based compounds. nih.gov This can help in understanding and predicting their behavior in different chemical transformations, guiding the development of new synthetic methodologies. For example, computational studies can elucidate the factors controlling the diastereoselectivity in cycloaddition reactions or predict the most favorable pathways in complex domino reactions.

Furthermore, in silico design and screening can accelerate the discovery of new functional materials and reagents based on the dithiane scaffold. By computationally evaluating the properties of virtual libraries of dithiane derivatives, researchers can identify promising candidates for specific applications, such as novel ligands for catalysis or building blocks for functional polymers. This approach, which combines computational modeling with experimental validation, will be instrumental in unlocking the full potential of this compound in materials science and medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,4-Dithian-2-yl)acetic acid
Reactant of Route 2
2-(1,4-Dithian-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.